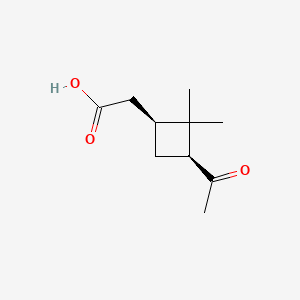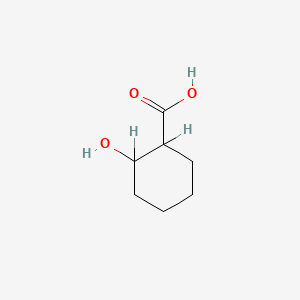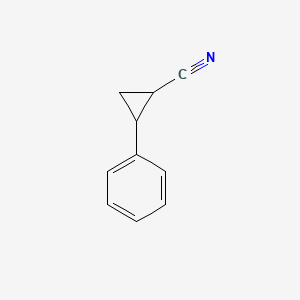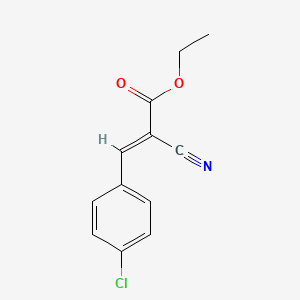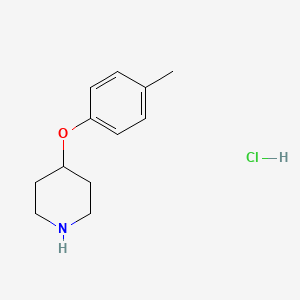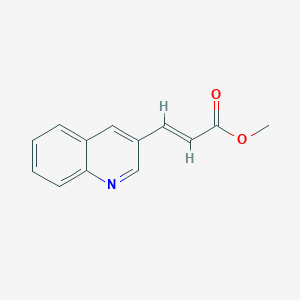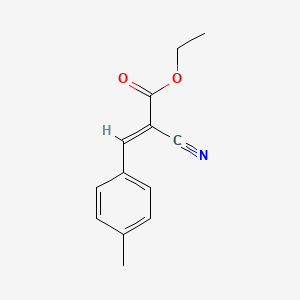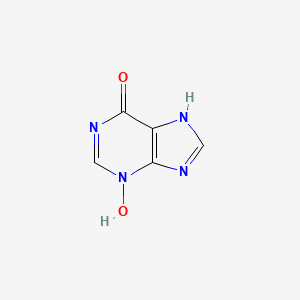
6-HYDROXY-9H-PURINE 3-N-OXIDE
描述
6-Hydroxy-9H-purine 3-N-oxide is a chemical compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . It is also known by its IUPAC name, 9H-purin-6-ol 3-oxide . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
作用机制
Target of Action
It is known that hypoxanthine, a closely related compound, interacts with enzymes such asPurine nucleoside phosphorylase .
Mode of Action
Hypoxanthine, a similar compound, is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .
Biochemical Pathways
Hypoxanthine 3-N-oxide is likely involved in purine metabolism, similar to Hypoxanthine. Hypoxanthine is converted into Inosine Monophosphate (IMP) in the nucleotide salvage pathway, a process catalyzed by the enzyme Hypoxanthine-guanine phosphoribosyltransferase .
Pharmacokinetics
It is known that hypoxanthine, a related compound, is involved in various metabolic pathways, suggesting it may be readily absorbed and distributed in the body .
Result of Action
Hypoxanthine has been found to play a role in posthypoxic reoxygenation cell injury through oxygen radical production .
Action Environment
It is known that hypoxanthine, a related compound, is a major component of schreckstoff, an alarm pheromone found in fish . This suggests that the compound’s action may be influenced by factors such as the presence of other organisms and environmental stressors.
准备方法
The synthesis of 6-Hydroxy-9H-purine 3-N-oxide typically involves the oxidation of 6-hydroxy-9H-purine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . Industrial production methods may involve large-scale oxidation processes in specialized reactors to ensure high yield and purity.
化学反应分析
6-Hydroxy-9H-purine 3-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different purine derivatives.
Reduction: Under specific conditions, it can be reduced back to 6-hydroxy-9H-purine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Hydroxy-9H-purine 3-N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It serves as a model compound in studies of purine metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
相似化合物的比较
6-Hydroxy-9H-purine 3-N-oxide can be compared with other purine derivatives such as:
6-Hydroxy-9H-purine: The parent compound, which lacks the N-oxide group.
9H-Purin-6-ol: Another derivative with different functional groups.
3-Hydroxy-3H-purin-6(9H)-one: A similar compound with a different oxidation state.
The uniqueness of this compound lies in its specific oxidation state and the presence of the N-oxide group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-hydroxy-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVZOZMPKROZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941530 | |
| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-65-2 | |
| Record name | Hypoxanthine 3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOXANTHINE 3-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


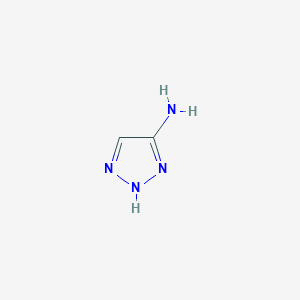
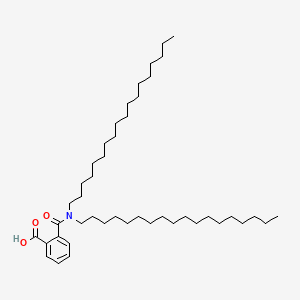
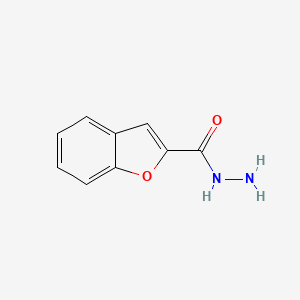
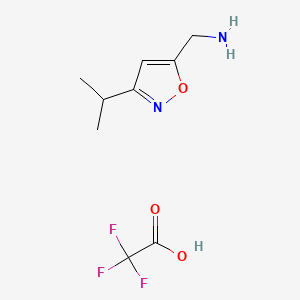
![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)
